Ethyl (E)-2-(hydroxyimino)-4-methyl-3-oxopentanoate
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Overview
Description
Ethyl (E)-2-(hydroxyimino)-4-methyl-3-oxopentanoate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of an oxime functional group (-C=N-OH) and an ester group (-COOEt). It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-2-(hydroxyimino)-4-methyl-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-(hydroxyimino)-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-2-(hydroxyimino)-4-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl (E)-2-(hydroxyimino)-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyano(hydroxyimino)acetate: Another oxime ester with similar reactivity.
Oxime ethers: Compounds with an oxime functional group and an ether linkage.
Hydroxyimino derivatives: Compounds containing the hydroxyimino group with different substituents.
Uniqueness
Ethyl (E)-2-(hydroxyimino)-4-methyl-3-oxopentanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl (E)-3-hydroxy-4-methyl-2-nitrosopent-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(11)6(9-12)7(10)5(2)3/h5,10H,4H2,1-3H3/b7-6+ |
InChI Key |
WAWOIRBLSNDSTF-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(C)C)\O)/N=O |
Canonical SMILES |
CCOC(=O)C(=C(C(C)C)O)N=O |
Origin of Product |
United States |
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